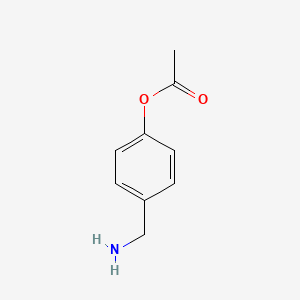![molecular formula C8H15N3O B13274607 [5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13274607.png)
[5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by a triazole ring substituted with a methyl group, an isobutyl group, and a hydroxymethyl group. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific synthetic route for this compound may involve the following steps:
Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne under copper(I) catalysis to form the triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Functional Group Modification: The resulting triazole can be further modified to introduce the hydroxymethyl group at the 4-position using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the azide and alkyne precursors, followed by the cycloaddition reaction under optimized conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group in [5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form the corresponding dihydrotriazole.
Substitution: The methyl and isobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
[5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydroxymethyl group may enhance the compound’s solubility and facilitate its interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, lacking the methyl and isobutyl substitutions.
4-Hydroxymethyl-1,2,3-triazole: Similar structure but without the methyl and isobutyl groups.
5-Methyl-1H-1,2,3-triazole: Lacks the isobutyl and hydroxymethyl groups.
Uniqueness
[5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
[5-methyl-1-(2-methylpropyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C8H15N3O/c1-6(2)4-11-7(3)8(5-12)9-10-11/h6,12H,4-5H2,1-3H3 |
InChI Key |
NHADCTUNZNZDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(3-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13274538.png)






![3-{[(Pentan-3-yl)amino]methyl}benzonitrile](/img/structure/B13274582.png)

![2-{[(4-Methylmorpholin-2-yl)methyl]amino}acetamide](/img/structure/B13274585.png)




